Ethyl 2-methylnicotinate

概述

描述

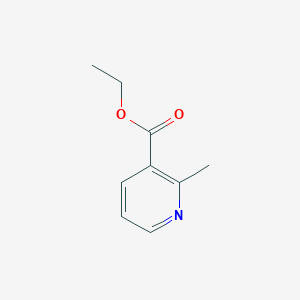

Ethyl 2-methylnicotinate (CAS 1721-26-2) is an ester derivative of nicotinic acid with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . It is a colorless to light yellow liquid at room temperature, with a purity typically ≥97–98% for commercial and research-grade samples . The compound features a pyridine ring substituted with a methyl group at the 2-position and an ethoxycarbonyl group at the 3-position. Key applications include its use as a pharmaceutical intermediate, a precursor in organic synthesis (e.g., SHAPE reagents for RNA structural analysis), and a ligand in coordination chemistry .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 2-methylnicotinate can be synthesized through several methods. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with hydrochloric acid to form an intermediate compound, which is then reacted with beta-aminocrotonic acid ester in an organic solvent . The reaction conditions typically involve maintaining a temperature of around 45°C and stirring for several hours to achieve a high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. The process ensures high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .

化学反应分析

Key Reaction Parameters:

| Component | Role | Molar Ratio (vs. β-aminocrotonic acid ethyl ester) |

|---|---|---|

| 1,1,3,3-Tetraethoxypropane | Cyclization agent | 1.5–2.0 |

| Acid catalyst | Proton donor (e.g., HCl, p-TsOH) | 2.0–2.5 |

| Ethanol | Solvent | 5.0–7.0 |

Conditions :

-

Temperature: 50–60°C

-

Reaction time: 6–7 hours

-

Post-reaction neutralization: pH 6.0–7.0 using Na₂CO₃ or NaOH .

Reaction Optimization

Industrial-scale production emphasizes solvent efficiency and catalyst selection. Ethanol is preferred due to its dual role as solvent and proton source, reducing byproduct formation.

Critical Variables:

-

Temperature :

-

Molar Ratios :

Excess 1,1,3,3-tetraethoxypropane (1.5–2.0 equiv.) ensures complete consumption of β-aminocrotonic acid ethyl ester, minimizing residual starting material .

Purification Protocol:

-

Neutralization : Adjust pH to 6.0–7.0 to deprotonate intermediates.

-

Extraction : Ethyl acetate (5–6x mass of starting material) isolates the product.

-

Distillation : Rotary evaporation under reduced pressure yields >98% pure product .

Comparative Analysis of Catalysts

Catalyst selection significantly impacts reaction kinetics:

| Catalyst | Reaction Time (h) | Byproducts (%) | Scalability |

|---|---|---|---|

| p-TsOH | 7 | <1.5 | High |

| HCl | 7 | <2.0 | Moderate |

p-TsOH reduces side reactions due to its non-nucleophilic nature, whereas HCl may promote minor ester hydrolysis .

Stability and Reactivity

科学研究应用

Ethyl 2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: This compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

作用机制

The mechanism of action of ethyl 2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of nicotinic acid receptors, leading to various physiological responses. The compound may also influence the release of prostaglandins and other signaling molecules, contributing to its biological activity .

相似化合物的比较

Structural and Functional Group Variations

Ethyl 2-methylnicotinate belongs to a family of substituted nicotinate esters. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Physical Properties

| Compound Name | CAS No. | Molecular Formula | Molecular Weight | Physical State | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| This compound | 1721-26-2 | C₉H₁₁NO₂ | 165.19 | Liquid | N/A | Methyl, ethoxycarbonyl |

| Ethyl 2-amino-6-methyl-4-phenylnicotinate | N/A | C₁₅H₁₇N₂O₂ | 257.13 | Brown solid | 139 | Amino, methyl, phenyl |

| Ethyl 2-amino-4-ethyl-6-methylnicotinate | N/A | C₁₁H₁₇N₂O₂ | 209.13 | Brown solid | 141 | Amino, ethyl, methyl |

| Ethyl 2-chloro-6-methoxynicotinate | 1233520-12-1 | C₉H₁₀ClNO₃ | 215.64 | Crystalline solid | N/A | Chloro, methoxy, ethoxycarbonyl |

| Ethyl 2-chloro-5-methylnicotinate | 894074-85-2 | C₉H₁₀ClNO₂ | 199.63 | White powder | N/A | Chloro, methyl, ethoxycarbonyl |

| Diethyl-6,6'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)bis(2-methylnicotinate) | N/A | C₂₉H₂₄N₂O₂S₂ | 496.64 | Yellow crystal | 228–230 | Thienothiophene core, methyl, ethoxycarbonyl |

Research Findings and Key Insights

Stability and Handling

This compound is stable under inert conditions but hydrolyzes in acidic/basic environments. Its chloro-substituted analogs (e.g., Ethyl 2-chloro-5-methylnicotinate) require strict moisture control to prevent decomposition .

Comparative Performance in Catalysis

This compound outperforms bulkier analogs (e.g., thienothiophene derivatives) as a ligand in copper(I) complexes due to its smaller steric profile, enhancing catalytic efficiency in photovoltaic applications .

生物活性

Ethyl 2-methylnicotinate (CAS Number: 1721-26-2) is an organic compound that has garnered attention in various fields of biological and medicinal research. This article delves into its chemical properties, biological activities, pharmacological implications, and relevant case studies, providing a comprehensive overview of its significance in life sciences.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 234.7 °C at 760 mmHg |

| Flash Point | 102.8 °C |

| Log P (Octanol/Water) | 1.87 |

This compound is soluble in organic solvents such as alcohol and ethyl acetate, making it a versatile reagent for various applications in biochemistry and pharmacology .

Biological Activity

This compound exhibits several biological activities that are of interest in pharmacological contexts:

1. Pharmacokinetics and Drug Interactions:

this compound has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2, which suggests potential interactions with other drugs metabolized by this pathway. This characteristic highlights the importance of understanding its pharmacokinetic profile in drug development and safety assessments .

2. Antitumor Activity:

Research indicates that derivatives of 2-methylnicotinic acid, which can be synthesized from this compound, serve as intermediates for the development of antitumor agents such as ML-120B and BAY-1082439. These compounds have shown promise in preclinical studies as inhibitors of IKK beta, a target in cancer therapy .

3. Neuroprotective Effects:

Preliminary studies suggest that nicotinic acid derivatives may possess neuroprotective properties, potentially benefiting conditions like neurodegeneration. The mechanisms involved may relate to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

Case Study 1: Antitumor Efficacy

A study exploring the anticancer potential of compounds derived from this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cell survival and death.

Case Study 2: Pharmacokinetic Profile Assessment

In vitro and in vivo assessments were conducted to evaluate the pharmacokinetic interactions of this compound with other drugs. These studies revealed that co-administration with certain CYP1A2 inhibitors significantly altered the metabolism of this compound, emphasizing the need for careful consideration in polypharmacy scenarios .

常见问题

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing ethyl 2-methylnicotinate with high purity?

- Methodology : Use reflux condensation with stoichiometric control of reactants (e.g., nicotinic acid derivatives and ethylating agents). Purification via fractional distillation or column chromatography is critical to isolate the ester. Characterization should include -NMR, -NMR, and FT-IR to confirm structure and purity .

- Key Considerations : Optimize reaction time and temperature to minimize side products like unesterified acids or diesters. Document solvent choice (e.g., ethanol, DMF) and catalyst (e.g., sulfuric acid) effects on yield .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess degradation thresholds. Monitor hydrolysis susceptibility in aqueous buffers (pH 4–9) via HPLC to identify optimal storage conditions .

- Data Interpretation : Compare degradation kinetics (Arrhenius plots) to predict shelf life. Report deviations in melting point or spectral data as indicators of instability .

Q. What spectroscopic techniques are essential for confirming the identity of this compound?

- Methodology : Combine mass spectrometry (MS) for molecular weight confirmation, UV-Vis spectroscopy for π→π* transitions (characteristic of aromatic esters), and -NMR to resolve methyl and ethyl group signals. Cross-validate with computational methods (e.g., DFT for vibrational frequency predictions) .

- Validation : Replicate spectra across independent labs to ensure reproducibility. Reference NIST chemistry databases for benchmark spectral data .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

- Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces for esterification pathways. Compare transition states and intermediates with experimental kinetic data (e.g., rate constants) to identify dominant mechanisms .

- Data Contradiction Analysis : Address discrepancies by evaluating solvent effects (implicit/explicit solvation models) and catalyst interactions. Publish raw computational outputs (e.g., Gaussian log files) in supplementary materials for peer validation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

- Methodology : Use nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions via residual plots and normality tests .

- Advanced Design : Incorporate factorial designs to assess synergies with co-administered compounds. Report confidence intervals and effect sizes to contextualize clinical relevance .

Q. How do researchers reconcile conflicting data on this compound’s solubility in polar vs. nonpolar solvents?

- Methodology : Systematically measure solubility parameters (Hansen solubility parameters, logP) using shake-flask or chromatographic methods. Cross-reference with COSMO-RS simulations to predict solvent interactions .

- Critical Analysis : Evaluate purity of solvents (e.g., residual water in DMSO) and compound crystallinity as confounding factors. Publish raw solubility data with temperature/pressure conditions .

Q. Methodological Best Practices

Q. What ethical and safety protocols are mandatory when handling this compound in vivo studies?

- Guidelines : Follow institutional animal care protocols (IACUC) for dosing and humane endpoints. Use PPE (gloves, lab coats) and fume hoods to minimize occupational exposure, citing GHS hazard classifications (e.g., skin irritation) .

- Documentation : Include material safety data sheets (MSDS) in appendices and disclose conflicts of interest (e.g., funding sources) per ICMJE standards .

Q. How should researchers design a systematic review to evaluate this compound’s pharmacological applications?

- Framework : Apply PRISMA guidelines for literature screening. Use PICOT criteria to define inclusion/exclusion rules (e.g., Population: in vitro models; Intervention: concentration ranges) .

- Data Synthesis : Conduct meta-analyses using RevMan or R to pool effect sizes. Address heterogeneity via subgroup analyses (e.g., cancer vs. microbial studies) and assess publication bias via funnel plots .

Q. Tables for Key Data

属性

IUPAC Name |

ethyl 2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-12-9(11)8-5-4-6-10-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZORNSWZUZDUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169205 | |

| Record name | Ethyl 2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-26-2 | |

| Record name | Ethyl 2-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1721-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-methylnicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-METHYLNICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7SS2LF4HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。